2-(5-Methyl-2-nitrophenoxy)ethan-1-amine
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Overview
Description
2-(5-Methyl-2-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a nitrophenoxy group attached to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-nitrophenoxy)ethan-1-amine typically involves the nitration of 5-methylphenol to form 5-methyl-2-nitrophenol. This intermediate is then reacted with ethylene oxide to produce 2-(5-methyl-2-nitrophenoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine through a reductive amination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The key steps include nitration, etherification, and reductive amination, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, such as halides or alkoxides.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-(5-Methyl-2-aminophenoxy)ethan-1-amine.
Substitution: Various substituted ethanamines.
Oxidation: 2-(5-Carboxy-2-nitrophenoxy)ethan-1-amine.
Scientific Research Applications
2-(5-Methyl-2-nitrophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The ethanamine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitrophenoxy)ethan-1-amine: Similar structure but with a different substitution pattern on the phenoxy group.
2-(5-Methoxy-2-nitrophenoxy)ethan-1-amine: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(5-Methyl-2-nitrophenoxy)ethan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both nitro and ethanamine groups provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(5-methyl-2-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C9H12N2O3/c1-7-2-3-8(11(12)13)9(6-7)14-5-4-10/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
NVOFVIKJPLYLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN |
Origin of Product |
United States |
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